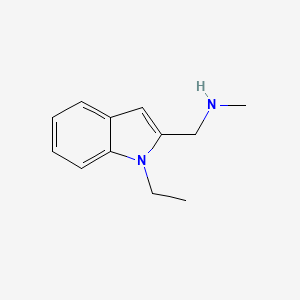

1-Ethyl-2-(methylaminomethyl)-1H-indole

Description

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(1-ethylindol-2-yl)-N-methylmethanamine |

InChI |

InChI=1S/C12H16N2/c1-3-14-11(9-13-2)8-10-6-4-5-7-12(10)14/h4-8,13H,3,9H2,1-2H3 |

InChI Key |

MCBUWLDGFNWMHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1CNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethyl-2-(methylaminomethyl)-1H-indole with structurally analogous indole derivatives, focusing on molecular properties, synthesis, and applications:

Structural and Functional Differences

- Substituent Effects: The methylaminomethyl group in the target compound introduces a secondary amine, enabling hydrogen bonding and protonation at physiological pH, which is absent in simpler analogs like 1-ethyl-2-methylindole. Electron-withdrawing groups (e.g., carboxylate ester in ) increase polarity, affecting solubility and metabolic stability.

Pharmacological and Industrial Relevance

- 1H-Indole derivatives (e.g., 1H-indole in bacterial cultures) demonstrate ecological roles, though ethyl-substituted analogs may exhibit distinct biodegradation profiles.

Research Findings and Gaps

- Biological Data: No explicit studies on this compound’s bioactivity are cited; future work could explore its affinity for serotonin receptors or antimicrobial potency, as seen in other indoles.

Preparation Methods

The introduction of the ethyl group at the N1 position of indole is a foundational step. This is achieved via N-alkylation using ethyl bromide under basic conditions:

Procedure :

-

Indole (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO) with potassium hydroxide (2.0 eq) as the base .

-

Ethyl bromide (2.0 eq) is added dropwise at room temperature, yielding 1-ethyl-1H-indole after 12–24 hours .

-

Yield : ~85–90% after purification by silica gel chromatography .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 h |

| Temperature | 25°C |

| Solvent | DMSO |

| Base | KOH |

Formylation at the C2 Position

The C2 position of 1-ethyl-1H-indole is functionalized via Vilsmeier-Haack formylation to generate 1-ethyl-1H-indole-2-carbaldehyde:

Procedure :

-

1-Ethyl-1H-indole (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 1.2 eq) and dimethylformamide (DMF, 1.5 eq) in dichloromethane (DCM) at 0°C .

-

The mixture is warmed to 25°C and stirred for 6 hours, yielding the aldehyde after aqueous workup .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 h |

| Temperature | 0°C → 25°C |

| Solvent | DCM |

| Catalyst | POCl₃/DMF |

Reductive Amination with Methylamine

The aldehyde intermediate undergoes reductive amination to introduce the methylaminomethyl group:

Procedure :

-

1-Ethyl-1H-indole-2-carbaldehyde (1.0 eq) is reacted with methylamine hydrochloride (1.5 eq) in methanol .

-

Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) is added at pH 5 (adjusted with acetic acid), and the mixture is stirred for 12 hours .

Alternative Method :

Key Data :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN or NaBH₄ |

| Reaction Time | 4–12 h |

| Solvent | Methanol/THF |

| pH | 5 (for NaBH₃CN) |

Alternative Route: Reduction-Oxidation Sequence

A secondary pathway involves the reduction of ethyl indole-2-carboxylate followed by oxidation and amination:

Step 1: Reduction of Ester to Alcohol

-

Ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq) is reduced with lithium aluminium hydride (LiAlH₄, 2.0 eq) in dry ether to yield 1-ethyl-2-(hydroxymethyl)-1H-indole .

Step 2: Oxidation to Aldehyde

-

The alcohol is oxidized using activated manganese dioxide (MnO₂, 5.0 eq) in dichloromethane (DCM) for 20–30 hours .

Step 3: Reductive Amination

Analytical Validation

Spectroscopic Data :

-

1H NMR (CDCl₃) : δ 7.65 (d, J = 7.9 Hz, 1H, Ar-H), 7.35–7.20 (m, 3H, Ar-H), 6.45 (s, 1H, NH), 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.85 (s, 2H, CH₂NH), 2.45 (s, 3H, NCH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

-

13C NMR : δ 148.2 (C-2), 136.5 (C-3), 128.4–121.8 (Ar-C), 52.1 (CH₂NH), 38.7 (NCH₃), 15.2 (CH₂CH₃) .

Mass Spectrometry :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | Direct formylation; fewer steps | Requires POCl₃ (hazardous) | 70–75 |

| Reduction-Oxidation | High-purity intermediates | Long reaction times (30+ h) | 60–65 |

| Reductive Amination | High selectivity; mild conditions | pH sensitivity (NaBH₃CN) | 65–80 |

Industrial and Pharmacological Relevance

The compound’s structural motif is prevalent in Fab I inhibitors (e.g., antibacterial agents) and kinase antagonists . Scalable routes prioritize:

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for alkylation .

- Temperature control : Moderate temperatures (25–60°C) prevent side reactions during amination .

- Purification : Employ column chromatography or preparative HPLC to isolate the product with >95% purity .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The ethyl group at N1 appears as a triplet (~δ 1.3 ppm for CH3), while the methylaminomethyl group at C2 shows signals at δ 2.5–3.0 ppm (CH2 and CH3) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₆N₂: 188.13 g/mol) .

- X-ray diffraction (XRD) : SHELX programs refine crystal structures, resolving bond lengths (e.g., C-N: ~1.45 Å) and torsion angles .

How do substituents at the N1 and C2 positions influence the compound’s physicochemical properties?

Answer:

Substituents modulate lipophilicity , solubility , and bioactivity :

| Position | Substituent | Impact on Properties | Reference |

|---|---|---|---|

| N1 | Ethyl | ↑ Lipophilicity, ↓ aqueous solubility | |

| C2 | Methylaminomethyl | ↑ Hydrogen-bonding capacity, ↑ bioactivity potential |

Q. Key data :

- LogP : Ethyl substitution increases LogP by ~1.5 compared to unsubstituted indole .

- Solubility : Methylaminomethyl enhances solubility in polar solvents (e.g., ethanol) .

What are the common reactivity pathways for modifying this compound?

Answer:

- Electrophilic substitution : React with HNO₃/H₂SO₄ to introduce nitro groups at C5 or C7 positions .

- Acylation : Treat with acetyl chloride to modify the methylaminomethyl group .

- Oxidation : Use KMnO₄ to oxidize the indole ring, forming carboxylic acid derivatives .

Methodological note : Protect the amine group with Boc (tert-butoxycarbonyl) before performing electrophilic reactions to avoid side products .

How should researchers design experiments to evaluate the biological activity of this compound?

Answer:

- In vitro assays :

- Control experiments : Compare with structural analogs (e.g., 1-Methyl-2-(piperidin-4-yl)-1H-indole) to isolate substituent effects .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .

How can conflicting biological activity data from different studies be reconciled?

Answer:

- Source analysis : Check assay conditions (e.g., cell line variability, solvent used) .

- Structural analogs : Compare with compounds like 1-Ethyl-1H-indole to assess if the methylaminomethyl group drives activity .

- Computational modeling : Perform molecular docking to predict binding modes with targets (e.g., serotonin receptors) .

Example : Discrepancies in IC₅₀ values may arise from differences in cell permeability due to solvent choice (DMSO vs. ethanol) .

What strategies improve synthetic yield and scalability for this compound?

Answer:

Q. Yield data :

How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

- Substituent variation : Synthesize analogs with bulkier groups (e.g., isopropyl instead of ethyl) to probe steric effects .

- Bioisosteric replacement : Replace methylaminomethyl with morpholine to enhance solubility .

- Data-driven design : Use QSAR models to predict LogP and pKa values for new derivatives .

Q. Table: SAR trends for indole derivatives

| Modification | Observed Effect | Reference |

|---|---|---|

| Ethyl at N1 | ↑ Metabolic stability | |

| Methylaminomethyl at C2 | ↑ Serotonin receptor affinity |

What computational tools are recommended for studying this compound’s interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes .

- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

- ADMET prediction : SwissADME to estimate absorption and toxicity profiles .

Key finding : Methylaminomethyl forms hydrogen bonds with Asp155 in PKC-θ, critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.